2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone
Description
2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones
Properties
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO5/c1-21-12-5-6-13(16(9-12)22-2)15(20)7-11-8-17(23-3)18(24-4)10-14(11)19/h5-6,8-10H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPMVHGEIVWMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC(=C(C=C2Br)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone typically involves the bromination of a precursor compound followed by a series of reactions to introduce the methoxy groups and the ethanone moiety. Common synthetic routes may include:
Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of methoxy groups using methanol and a strong acid or base as a catalyst.
Ketone Formation: Formation of the ethanone group through Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanoic acid.
Reduction: Formation of 2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanol.
Substitution: Formation of 2-(2-substituted-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The presence of bromine and methoxy groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanol: A reduced form of the compound with an alcohol group.
2-(2-chloro-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone: A similar compound with a chlorine atom instead of bromine.
2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanoic acid: An oxidized form of the compound with a carboxylic acid group.
Uniqueness
2-(2-bromo-4,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethanone is unique due to the specific arrangement of bromine and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of multiple methoxy groups can enhance its solubility and stability, making it a valuable intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
